3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid
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Overview
Description
3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a formyl group at the 3-position and a carboxylic acid group at the 6-position of the imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by oxidation to introduce the formyl group at the 3-position. Another approach involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines and thiols.
Major Products Formed
Oxidation: 3-Carboxyimidazo[1,2-A]pyridine-6-carboxylic acid.
Reduction: 3-Hydroxymethylimidazo[1,2-A]pyridine-6-carboxylic acid.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Formylimidazo[1,2-A]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid: Contains a chlorine atom at the 6-position instead of a formyl group.
Uniqueness
3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
3-formylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-7-3-10-8-2-1-6(9(13)14)4-11(7)8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOXAROKNFAFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368366-39-5 |
Source
|
Record name | 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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